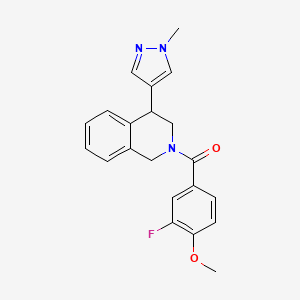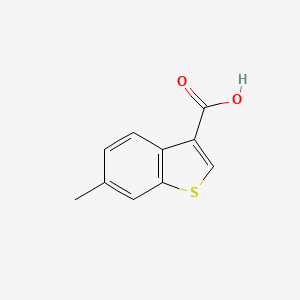
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process. . The resulting triazole is then subjected to further functionalization to introduce the fluorophenyl and piperidin-4-amine groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Análisis De Reacciones Químicas
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
(4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to bind to specific biological targets.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can mimic the structure of natural substrates, allowing it to bind to enzymes or receptors and modulate their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidin-4-amine moiety can interact with various functional groups in the target molecule .
Comparación Con Compuestos Similares
Similar compounds to (4-Aminopiperidin-1-yl)(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone include other triazole derivatives, such as:
- 1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- 1-{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical properties and biological activities, making each compound unique in its applications .
Propiedades
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(3-fluorophenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-10-2-1-3-12(8-10)20-9-13(17-18-20)14(21)19-6-4-11(16)5-7-19/h1-3,8-9,11H,4-7,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTKHXDCIQIQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2901942.png)
![(E)-Ethyl[(4-methylphenyl)methylidene]amine](/img/structure/B2901943.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)
![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)


![1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2901952.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2901957.png)
![N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2901959.png)



![1-Benzyl-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2901965.png)
